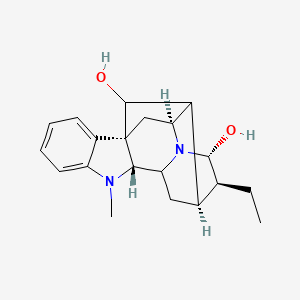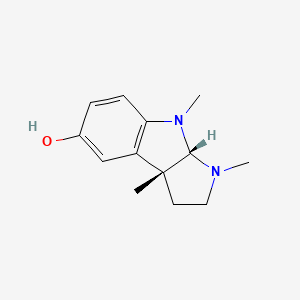
7-Hydroxy-8-(4-morpholinylmethyl)-3-phenyl-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-hydroxy-8-(4-morpholinylmethyl)-3-phenyl-1-benzopyran-4-one is a member of isoflavones.
Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
- This compound has been utilized in various chemical reactions, including those involving nonacarbonyldiiron, pentacarbonyliron, and hexacarbonylmolybdenum. These reactions result in the formation of different ketones through N–O and C–C bond cleavage of the 2-isoxazoline ring, followed by hydrolysis (Nitta, Yi, & Kobayashi, 1985).
Crystal Structure Analysis
- Studies have explored the crystal structure of compounds similar to 7-Hydroxy-8-(4-morpholinylmethyl)-3-phenyl-1-benzopyran-4-one, highlighting their crystallization in specific systems and providing insights into their molecular structure (Manolov & Maichle‐Moessmer, 2007).
Synthesis and Biological Evaluation
- Research has been conducted on the synthesis and biological evaluation of antiplatelet 2-morpholinylchromones, a series related to 7-Hydroxy-8-(4-morpholinylmethyl)-3-phenyl-1-benzopyran-4-one, which have shown efficacy in inhibiting platelet aggregation and thrombus formation (Morris et al., 1993).
Molecular Docking Studies for Cancer Research
- Molecular docking studies have been conducted on morpholine-substituted compounds, which are structurally similar to the chemical , for their potential as anti-breast cancer agents. These studies aim to evaluate the binding and efficacy of these compounds against cancer cell lines (Kumar et al., 2021).
Anti-Tumor Properties
- There has been research on the anti-tumor properties of phenolic benzopyran lactone and amine derivatives, which are structurally related to 7-Hydroxy-8-(4-morpholinylmethyl)-3-phenyl-1-benzopyran-4-one. These studies include the examination of their effects on tumor growth in vitro and the selection of certain compounds for ongoing testing against human cancers (Jurd, 1997).
Development of Fluorescent Probes
- Flavonol-based molecules, closely related to the compound , have been utilized in the development of small-molecule fluorescent probes for various sensing applications. These applications range from detecting biological species to environmental hazards, highlighting the versatility of these compounds in scientific research (Qin et al., 2021).
Propiedades
Fórmula molecular |
C20H19NO4 |
|---|---|
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
7-hydroxy-8-(morpholin-4-ylmethyl)-3-phenylchromen-4-one |
InChI |
InChI=1S/C20H19NO4/c22-18-7-6-15-19(23)17(14-4-2-1-3-5-14)13-25-20(15)16(18)12-21-8-10-24-11-9-21/h1-7,13,22H,8-12H2 |
Clave InChI |
VFWZRNWEXUGWGH-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4)O |
SMILES canónico |
C1COCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



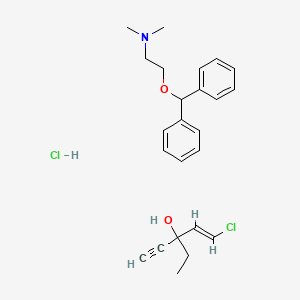



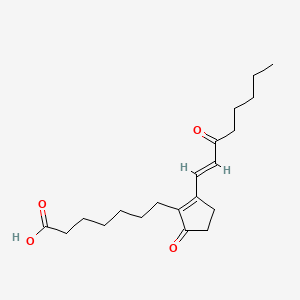

![6-Azabicyclo[3.2.0]hept-3-en-7-one](/img/structure/B1235901.png)
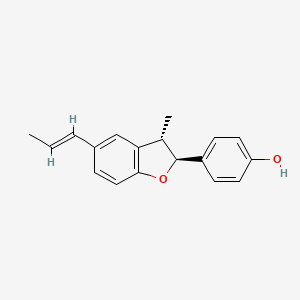
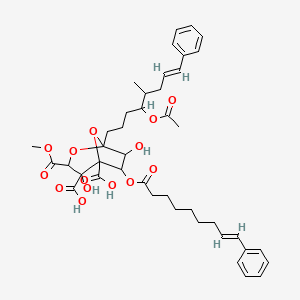
![3,4,5-trimethoxy-N-[[[oxo-[(1S,2S)-2-phenylcyclopropyl]methyl]hydrazo]-sulfanylidenemethyl]benzamide](/img/structure/B1235910.png)
![3-[(11R)-3,11,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1235911.png)
